

GC-MS/MS method for gamma-Cyhalothrin quantification

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Compound of Interest

Compound Name: *gamma-Cyhalothrin-d5*

Cat. No.: *B12059400*

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Application Note: High-Sensitivity Quantification of gamma-Cyhalothrin in Biological and Environmental Matrices via GC-MS/MS

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of gamma-cyhalothrin (the active resolved isomer of lambda-cyhalothrin) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Designed for drug development and environmental safety workflows, this method overcomes common pyrethroid analysis challenges—specifically matrix interference and isomer resolution—by utilizing a modified QuEChERS extraction for solid matrices and Liquid-Liquid Extraction (LLE) for biological fluids. The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL (ppb) with a linear dynamic range extending to 500 ng/mL.

Introduction & Technical Context

Gamma-cyhalothrin ([*(S)*-cyano-(3-phenoxyphenyl)methyl] (1*R*,3*R*)-3-[(*Z*)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate) is the most insecticidally active isomer within the lambda-cyhalothrin mixture. While lambda-cyhalothrin is a 1:1 mixture of the

(Z)-(1R,3R)-S-ester (gamma) and the (Z)-(1S,3S)-R-ester, regulatory and pharmacokinetic studies increasingly demand specific data on the active gamma isomer.

The Isomer Challenge: On standard non-chiral GC stationary phases (e.g., 5%-phenyl-methylpolysiloxane), the enantiomeric pairs of cyhalothrin (gamma and its mirror image) typically co-elute. Therefore, this protocol quantifies the gamma-cyhalothrin peak under the assumption of isomer purity in the applied test substance, or as "Total Cyhalothrin" in residue analysis where the sum of isomers is the regulatory standard. For strict enantiomeric separation, a chiral stationary phase (e.g., cyclodextrin-based) would be required, but this compromises sensitivity and robustness for routine trace analysis.

Why GC-MS/MS? While LC-MS/MS is an alternative, GC-MS/MS in Electron Ionization (EI) mode provides superior structural information through characteristic fragmentation (m/z 197, 208, 181) and is less susceptible to the ion suppression often seen in ESI-LC-MS/MS analysis of hydrophobic pyrethroids.

Experimental Design

Chemicals and Reagents[1][2][3]

- Analytes: Gamma-Cyhalothrin reference standard (>98% purity).
- Internal Standard (IS): Triphenyl phosphate (TPP) or Cyhalothrin-d5 (preferred for bioanalysis).
- Solvents: Acetonitrile (LC-MS grade), Ethyl Acetate, Hexane, Magnesium Sulfate (anhydrous), Sodium Chloride.

Sample Preparation Workflows

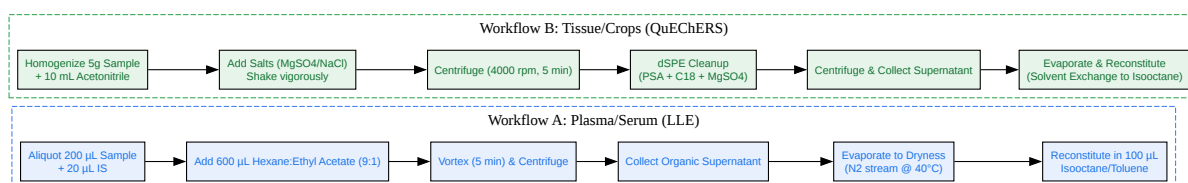
Two distinct workflows are defined based on the matrix type.

Workflow A: Biological Fluids (Plasma/Serum)

- Technique: Liquid-Liquid Extraction (LLE).
- Rationale: Pyrethroids are highly lipophilic. LLE with non-polar solvents ensures high recovery while leaving water-soluble proteins and salts behind.

Workflow B: Solid Matrices (Tissue/Crops/Soil)

- Technique: Modified QuEChERS (AOAC 2007.01).
- Rationale: Uses acetonitrile for extraction followed by dispersive Solid Phase Extraction (dSPE) to remove lipids and pigments without retaining the hydrophobic analyte.



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Caption: Dual-track sample preparation workflows for liquid and solid matrices ensuring optimal recovery.

Instrumental Protocol (GC-MS/MS)

Gas Chromatography Configuration

- System: Agilent 7890B / 8890 or Thermo Trace 1310.
- Column: Agilent J&W DB-5ms UI (Ultra Inert) or equivalent.
 - Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1]
 - Why: The "Ultra Inert" deactivation is critical for pyrethroids, which can adsorb to active sites in the column, causing peak tailing and sensitivity loss.
- Inlet: Splitless mode; 260°C.

- Liner: Ultra Inert single taper with wool (to trap non-volatiles).
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Injection Volume: 1-2 μ L.

Oven Temperature Program: Pyrethroids elute late. A fast ramp is used to clear the solvent, followed by a slower ramp to resolve matrix interferences near the analyte.

Stage	Rate ($^{\circ}$ C/min)	Temperature ($^{\circ}$ C)	Hold Time (min)
Initial	-	90	1.0
Ramp 1	30	200	0.0
Ramp 2	5	260	0.0
Ramp 3	20	300	5.0 (Post-run bake)

Mass Spectrometry (MS/MS) Parameters

- System: Triple Quadrupole (e.g., Agilent 7010B, Thermo TSQ 9000).
- Source: Electron Ionization (EI) @ 70 eV.
- Source Temperature: 280 $^{\circ}$ C (High temp prevents condensation of high-boiling pyrethroids).
- Transfer Line: 280 $^{\circ}$ C.[1][2]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).[3][4]

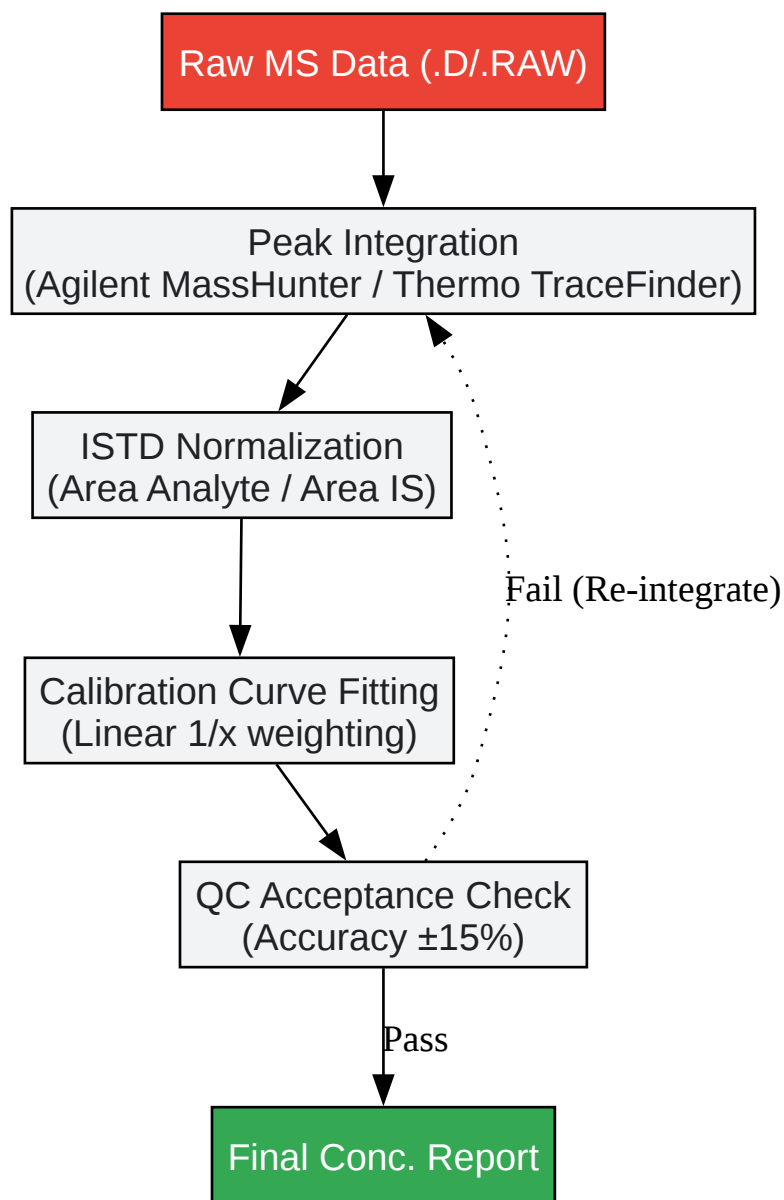
MRM Transition Table: Gamma-cyhalothrin fragments extensively. The molecular ion (m/z 449) is weak. The most abundant fragments correspond to the cleavage of the ester bond.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Gamma-Cyhalothrin	197.0	161.0	15	Quantifier
197.0	141.0	20	Qualifier 1	
208.0	181.0	10	Qualifier 2	
Triphenyl Phosphate (IS)	326.0	215.0	25	Quantifier
326.0	77.0	35	Qualifier	

Note: The 197->161 transition corresponds to the phenoxybenzyl moiety losing HCl/Cl, a highly specific fragmentation path.

Data Analysis & Calculation

- Identification:
 - Retention time matching within ± 0.1 min of standard.
 - Ion Ratio (Qualifier/Quantifier) must be within $\pm 20\%$ of the reference standard.
- Quantification:
 - Use Internal Standard Calibration.
 - Plot Area Ratio () vs. Concentration Ratio.
 - Fit: Linear () or Quadratic () weighting recommended for wide dynamic ranges).



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Caption: Logical data processing flow from raw acquisition to final validated concentration.

Validation & Quality Control

To ensure this method meets FDA Bioanalytical Method Validation or SANTE/11312/2021 standards:

- Linearity: Assess over 6 points (e.g., 0.5, 1, 5, 20, 100, 500 ng/mL).

must be > 0.99.

- Recovery: Spike blank matrix at Low, Mid, and High QC levels. Acceptable range: 70–120%.
- Precision (RSD): Intra-day and Inter-day precision must be <15% (<20% at LLOQ).
- Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If difference >20%, use matrix-matched calibration.

Troubleshooting Guide:

- Issue: Low Sensitivity.
 - Cause: Active sites in liner or column.
 - Fix: Replace liner with Ultra Inert type; trim 10cm from column inlet.
- Issue: Peak Tailing.
 - Cause: Cold spots in transfer line or dirty source.
 - Fix: Ensure Transfer Line > 280°C; clean EI source.

References

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